(3-Methyloxetan-3-yl)methanesulfonyl chloride
Overview
Description
(3-Methyloxetan-3-yl)methanesulfonyl chloride, often referred to as MOMCl, is an organosulfur compound that has been used in a variety of scientific research applications. It is a colorless, volatile liquid with a pungent odor. MOMCl has been used as a reagent in organic synthesis, and as a catalyst in various chemical reactions. It has also been used in the synthesis of a variety of compounds, including pharmaceuticals and other biologically active molecules. In addition, MOMCl has been used in the study of the mechanism of action of enzymes and other biological molecules.
Scientific Research Applications
Organic Synthesis
(3-Methyloxetan-3-yl)methanesulfonyl chloride: is a valuable reagent in organic synthesis. Its structure allows for the introduction of the methanesulfonyl group into organic molecules, which can serve as a protecting group or as a precursor to other functional groups through subsequent chemical reactions .
Medicinal Chemistry
In medicinal chemistry, this compound can be used to synthesize novel pharmaceuticals. The methanesulfonyl moiety is a common feature in many drugs and can impart crucial properties like increased solubility or improved metabolic stability .
Material Science
Researchers in material science may employ (3-Methyloxetan-3-yl)methanesulfonyl chloride to modify the surface properties of materials. This can enhance adhesion, resistance to corrosion, or provide a reactive site for further functionalization .
Agricultural Chemistry
In the field of agricultural chemistry, this compound could be used to develop new pesticides or herbicides. The unique structure might interact with specific biological targets in pests, providing a new mode of action for crop protection .
Chemical Synthesis
This compound is also useful in the synthesis of complex molecules, serving as an intermediate. It can be used to introduce a three-carbon building block into a larger molecule, which is particularly useful in the synthesis of cyclic compounds .
Analytical Chemistry
In analytical chemistry, (3-Methyloxetan-3-yl)methanesulfonyl chloride can be used as a derivatization agent to make certain compounds more detectable by techniques such as mass spectrometry or chromatography, enhancing the sensitivity and specificity of the analysis .
Polymer Chemistry
The compound can be involved in the creation of polymers by acting as a crosslinking agent. This can lead to the development of new materials with desirable mechanical and thermal properties .
Environmental Science
Lastly, in environmental science, it can be used to study degradation processes or to develop methods for the removal of pollutants. Its reactivity might help in understanding the breakdown of various chemicals in the environment .
properties
IUPAC Name |
(3-methyloxetan-3-yl)methanesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClO3S/c1-5(2-9-3-5)4-10(6,7)8/h2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXCRGWRDCBDEJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC1)CS(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50704122 | |
Record name | (3-Methyloxetan-3-yl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1134111-88-8 | |
Record name | (3-Methyloxetan-3-yl)methanesulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50704122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (3-methyloxetan-3-yl)methanesulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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